

# A Technical Guide to 2,2-Dibromobutane: Commercial Availability, Suppliers, and Synthetic Applications

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,2-Dibromobutane

Cat. No.: B14672450

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## Core Abstract

**2,2-Dibromobutane**, a geminal dihalide, serves as a valuable, albeit specialized, building block in organic synthesis. Its primary utility lies in the formation of carbon-carbon triple bonds through dehydrohalogenation reactions, providing access to butyne derivatives. This technical guide offers a comprehensive overview of the commercial availability of **2,2-Dibromobutane**, a summary of its known suppliers, and a detailed examination of its physicochemical properties. Furthermore, it provides in-depth experimental protocols for its application in key synthetic transformations, equipping researchers and drug development professionals with the practical knowledge required for its effective use.

## Introduction to 2,2-Dibromobutane

**2,2-Dibromobutane** (CAS No. 50341-35-0) is an organobromine compound with the molecular formula  $C_4H_8Br_2$ .<sup>[1][2]</sup> Its structure features two bromine atoms attached to the second carbon of a butane chain. This arrangement makes it a precursor for the synthesis of internal alkynes, specifically 1-butyne and 2-butyne, through controlled elimination reactions.<sup>[3][4]</sup> While not as commonly stocked as its vicinal isomers, **2,2-dibromobutane** is commercially available from a select number of chemical suppliers and is noted to have reached commercial mass production.<sup>[1]</sup>

## Physicochemical Properties

A summary of the key physical and chemical properties of **2,2-Dibromobutane** is presented in the table below. This data has been aggregated from various chemical suppliers and databases.

Property	Value	Source(s)
CAS Number	50341-35-0	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>4</sub> H <sub>8</sub> Br <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	215.92 g/mol	<a href="#">[5]</a>
Boiling Point	145 °C at 760 mmHg	<a href="#">[1]</a>
Melting Point	-25.98 °C (estimate)	<a href="#">[1]</a>
Density	1.784 g/cm <sup>3</sup>	<a href="#">[1]</a>
Refractive Index	1.4990	<a href="#">[1]</a>
Flash Point	26.1 °C	<a href="#">[1]</a>
LogP	2.90240	<a href="#">[1]</a>

## Commercial Availability and Suppliers

**2,2-Dibromobutane** is available from a limited number of chemical suppliers, often on a "made-to-order" or "inquiry" basis, rather than as a standard stock item from large-scale distributors. The typical purity offered is around 99%.[\[1\]](#) Below is a table summarizing known suppliers. Researchers are advised to contact these suppliers directly for current pricing, availability, and detailed specifications.

Supplier	Contact Information	Notes
LookChem	Website: <a href="https://lookchem.com">lookchem.com</a>	Lists 2,2-Dibromobutane with 99% purity and indicates it has achieved commercial mass production. <a href="#">[1]</a>
Pharmaffiliates	Website: <a href="https://pharmaffiliates.com">pharmaffiliates.com</a>	Lists 2,2-Dibromobutane as a miscellaneous compound. <a href="#">[5]</a>
ABI Chem	Website: <a href="https://abichem.com">abichem.com</a>	Lists "Butane, 2,2-dibromo-" with the corresponding CAS number. <a href="#">[6]</a>

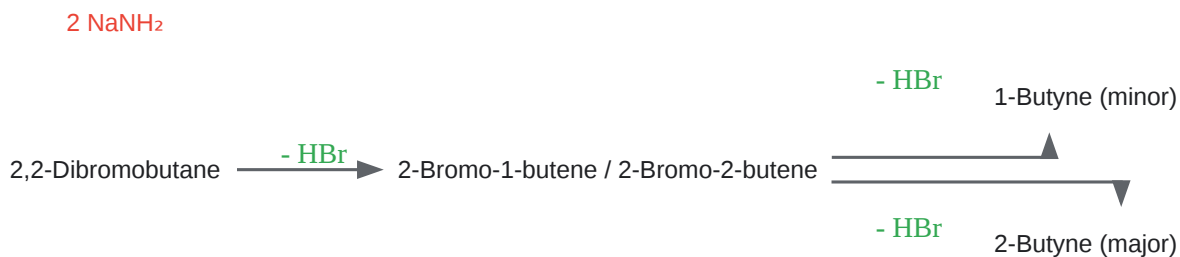
## Experimental Protocols

The primary synthetic utility of **2,2-Dibromobutane** is as a precursor to butynes via double dehydrohalogenation. The choice of base and reaction conditions can influence the regioselectivity of the resulting alkyne.

## Synthesis of 1-Butyne and 2-Butyne via Elimination Reaction

This protocol describes the general procedure for the elimination reaction of **2,2-dibromobutane** to yield a mixture of 1-butyne and 2-butyne. The reaction proceeds through a step-wise E2 elimination.[\[3\]](#) The use of a very strong base, such as sodium amide ( $\text{NaNH}_2$ ), is typically required for the second elimination of the vinylic bromide intermediate.[\[3\]](#)

Reaction Scheme:



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Figure 1: General reaction scheme for the dehydrohalogenation of **2,2-dibromobutane**.

Materials:

- **2,2-Dibromobutane**
- Sodium amide ( $\text{NaNH}_2$ )
- Liquid ammonia (as solvent, optional but common)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Inert atmosphere (Nitrogen or Argon)
- Apparatus for reactions at low temperatures (if using liquid ammonia)
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Organic solvent for extraction (e.g., diethyl ether)
- Drying agent (e.g., anhydrous magnesium sulfate)
- Apparatus for distillation for product purification

Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a drying tube), and a gas inlet, add sodium amide (2.2 equivalents).
- **Solvent Addition:** If using liquid ammonia, cool the flask to -78 °C (dry ice/acetone bath) and condense the required volume of ammonia. Alternatively, use an anhydrous ethereal solvent like THF.
- **Addition of Reactant:** Dissolve **2,2-dibromobutane** (1 equivalent) in a minimal amount of anhydrous diethyl ether or THF. Add this solution dropwise to the stirred suspension of sodium amide at a rate that maintains a gentle reflux or the desired reaction temperature.
- **Reaction Monitoring:** The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking aliquots periodically. The reaction is typically stirred for several hours.
- **Work-up:** After the reaction is complete, cautiously quench the reaction mixture by the slow addition of saturated aqueous ammonium chloride at a low temperature.
- **Extraction:** Allow the mixture to warm to room temperature. If ammonia was used, allow it to evaporate. Add water and extract the aqueous layer with diethyl ether (3 x volume).
- **Drying and Concentration:** Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- **Purification:** The resulting crude product, a mixture of 1-butyne and 2-butyne, can be purified by fractional distillation. 2-Butyne is generally the major product due to the formation of the more substituted, and therefore more stable, alkene intermediate (Saytzeff's rule).<sup>[3]</sup>

## Safety and Handling

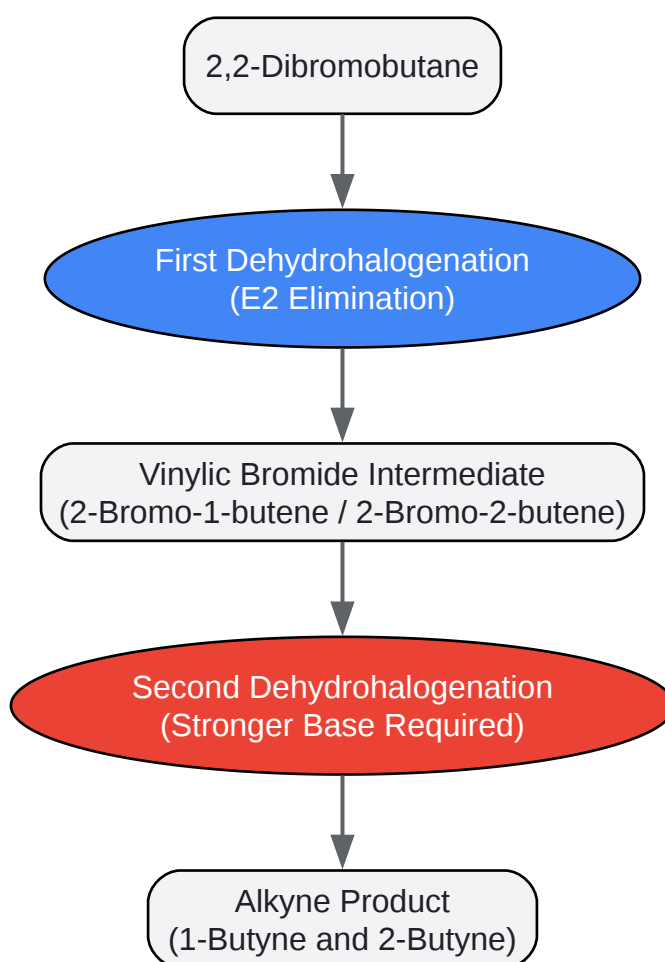
**2,2-Dibromobutane** is a flammable liquid and should be handled with appropriate safety precautions.<sup>[1]</sup>

- **Handling:** Work in a well-ventilated area or a fume hood.<sup>[7]</sup> Wear suitable protective clothing, including gloves and safety goggles.<sup>[7]</sup> Use non-sparking tools and take measures to prevent electrostatic discharge.<sup>[7]</sup>

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from incompatible materials such as strong oxidizing agents.
- Disposal: Dispose of in accordance with local, state, and federal regulations.

## Logical Relationships in Synthesis

The synthesis of butynes from **2,2-dibromobutane** follows a clear logical progression of chemical transformations.



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Figure 2: Logical workflow for the synthesis of butynes from **2,2-dibromobutane**.

## Conclusion

**2,2-Dibromobutane** is a specialty chemical with a defined role in organic synthesis as a precursor to butyne derivatives. While its commercial availability is more limited than other brominated butanes, it can be sourced from several suppliers. The successful application of **2,2-dibromobutane** in research and development, particularly in the synthesis of novel pharmaceutical intermediates, hinges on a thorough understanding of its reactivity and the careful execution of dehydrohalogenation protocols. This guide provides the foundational information necessary for researchers to incorporate this versatile building block into their synthetic strategies.

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Address: 3281 E Guasti Rd  
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